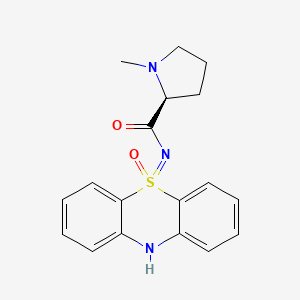![molecular formula C14H19NO3 B7353775 N-[(2R)-2,3-dihydroxypropyl]-2-phenylpent-4-enamide](/img/structure/B7353775.png)
N-[(2R)-2,3-dihydroxypropyl]-2-phenylpent-4-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2R)-2,3-dihydroxypropyl]-2-phenylpent-4-enamide, also known as DPPE, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of enamide derivatives and is known to possess unique biochemical and physiological properties that make it an attractive candidate for various research applications. In
Wirkmechanismus
The mechanism of action of N-[(2R)-2,3-dihydroxypropyl]-2-phenylpent-4-enamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. Additionally, this compound has been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to possess several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(2R)-2,3-dihydroxypropyl]-2-phenylpent-4-enamide has several advantages for lab experiments, including its stability and ease of synthesis. Additionally, this compound is relatively inexpensive compared to other compounds that possess similar properties. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-[(2R)-2,3-dihydroxypropyl]-2-phenylpent-4-enamide. One area of research is the development of new drugs based on this compound for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs. Finally, studies are needed to determine the optimal dosage and administration of this compound for various applications.
Synthesemethoden
N-[(2R)-2,3-dihydroxypropyl]-2-phenylpent-4-enamide can be synthesized using a variety of methods, including the reaction of 2-phenylpent-4-enoyl chloride with (R)-(+)-glycidol in the presence of a base such as triethylamine. The reaction yields this compound as a white solid, which can be purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[(2R)-2,3-dihydroxypropyl]-2-phenylpent-4-enamide has been extensively studied for its potential applications in scientific research. One of the most notable applications of this compound is in the development of new drugs for the treatment of various diseases. This compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to possess antitumor activity, making it a potential candidate for the development of new cancer drugs.
Eigenschaften
IUPAC Name |
N-[(2R)-2,3-dihydroxypropyl]-2-phenylpent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-6-13(11-7-4-3-5-8-11)14(18)15-9-12(17)10-16/h2-5,7-8,12-13,16-17H,1,6,9-10H2,(H,15,18)/t12-,13?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJGOEKQUVNGBD-PZORYLMUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=CC=C1)C(=O)NCC(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC(C1=CC=CC=C1)C(=O)NC[C@H](CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3R)-3-fluoropyrrolidin-1-yl]sulfonyl-3-methoxybenzoic acid](/img/structure/B7353693.png)
![4-[(3R,4S)-3,4-difluoropyrrolidin-1-yl]sulfonyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B7353701.png)
![(1R,2S)-N-[(2,6-dihydroxyphenyl)methyl]-2-methyl-2-phenylcyclopropane-1-carboxamide](/img/structure/B7353702.png)
![1-methyl-6-[8-oxo-1-[(2S)-oxolane-2-carbonyl]-1,4,7-triazecan-4-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7353708.png)

![methyl (2R)-2-[2-(2-fluorophenoxy)butanoylamino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B7353717.png)
![methyl 4-chloro-3-[[(1R,2S)-2-methyl-2-phenylcyclopropanecarbonyl]amino]-1H-pyrazole-5-carboxylate](/img/structure/B7353732.png)
![N-[(2R)-2,3-dihydroxypropyl]-2-[(4-methoxyphenyl)methoxy]acetamide](/img/structure/B7353756.png)
![5-(difluoromethoxy)-N-[(3S,4R)-3,4-dihydroxycyclohexyl]pyridine-2-carboxamide](/img/structure/B7353761.png)
![N-[(3S,4R)-3,4-dihydroxycyclohexyl]-2-(2-fluorophenoxy)butanamide](/img/structure/B7353767.png)
![N-[(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl]-2-(furan-2-yl)acetamide](/img/structure/B7353780.png)
![5-(difluoromethoxy)-N-[(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl]pyridine-2-carboxamide](/img/structure/B7353786.png)
![2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-[4-(6-oxo-1H-pyrimidin-2-yl)cyclohexyl]acetamide](/img/structure/B7353799.png)
![N-[(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl]-5-methyl-3-pyridin-2-yl-1,2-oxazole-4-carboxamide](/img/structure/B7353802.png)